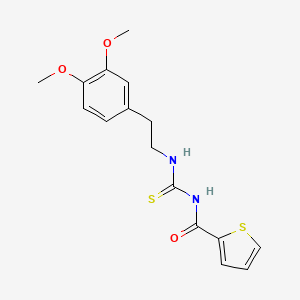

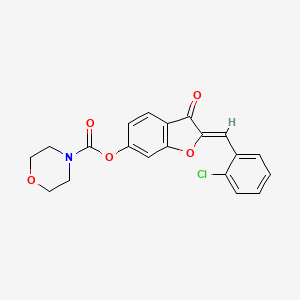

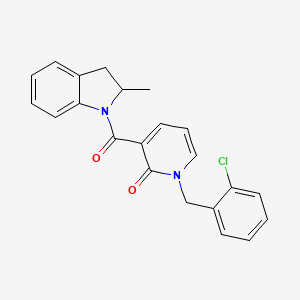

N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)-2-thienylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . This compound is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .

Synthesis Analysis

The synthesis of this compound has been studied. For instance, α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (3a), C19H22N2O4, was prepared from homoveratrylamine (0.4 g, 2.2 mmol) and 2-benzamidoethanoic acid (0.4 g, 2.23 mmol). The yield was 88% (0.66 g), mp 92–94 C .Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 .Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Chemical Structure Characterization : The synthesis of thioxanthones and related derivatives, including thioamide and thiophene compounds, is crucial for developing potential radiosensitizers, bioreductively activated cytotoxins, and inhibitors for specific enzymes like human leukocyte elastase. These compounds are synthesized through various chemical reactions, including condensation, epoxidation, and alkylation, and are characterized using techniques like X-ray diffraction, IR, NMR, and mass spectroscopy to determine their structural and electronic properties (Threadgill et al., 1991); (Ji, 2006); (Ahmed et al., 2018); (Gütschow et al., 1999).

Crystallography and Molecular Dynamics : The study of crystal structures and computational analysis provides insights into the molecular geometry, electronic structure, and potential interaction mechanisms of synthesized compounds with biological targets. These studies are foundational for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Prasanth et al., 2015).

Biological Applications and Potential Therapeutic Uses

Preclinical Efficacy Against Solid Tumors : Certain thioxanthone derivatives exhibit significant preclinical efficacy against transplanted solid tumors in mice, indicating their potential as anticancer agents. Their activity is evaluated through tumor cell kill rates and their ability to cure or significantly reduce tumor size in animal models (Corbett et al., 2004).

Antimicrobial and Anticonvulsant Activities : Some derivatives are evaluated for their antimicrobial activity, showing promise against bacterial strains such as Staphylococcus aureus. Additionally, modifications to chemical structures to sterically hinder metabolic degradation pathways have led to compounds with potent anticonvulsant activities, suggesting their utility in treating neurological disorders (Spoorthy et al., 2021); (Robertson et al., 1987).

Photoinitiating Efficiency for Polymerization : The development of water-compatible photoinitiators based on amine-linked thioxanthones demonstrates the application of these compounds in the field of polymer chemistry. Their ability to initiate polymerization efficiently without external co-initiators is particularly noteworthy for industrial applications (Yang et al., 1998).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-20-12-6-5-11(10-13(12)21-2)7-8-17-16(22)18-15(19)14-4-3-9-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPCVNYFGCKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)

![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)

![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)